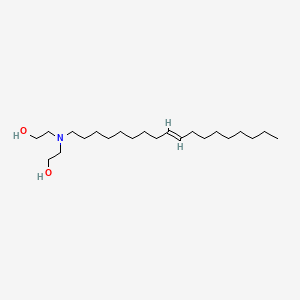

2,2'-(Octadec-9-enylimino)bisethanol

Descripción general

Descripción

2,2'-(Octadec-9-enylimino)bisethanol is a useful research compound. Its molecular formula is C22H45NO2 and its molecular weight is 355.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> ABS; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 2,2’-(Octadec-9-enylimino)bisethanol is the skin, where it acts as a cationic surfactant . It has high adsorptive properties to negatively charged surfaces such as cellular membranes .

Mode of Action

2,2’-(Octadec-9-enylimino)bisethanol: interacts with its targets by penetrating the skin. As a cationic surfactant, it has a structure that allows it to have high adsorptive properties to negatively charged surfaces such as cellular membranes . This interaction leads to changes in the skin’s ability to absorb hydrophobic drugs .

Biochemical Pathways

The specific biochemical pathways affected by 2,2’-(Octadec-9-enylimino)bisethanol Its role as a skin-penetrating cationic surfactant suggests that it may influence the absorption and distribution of hydrophobic drugs in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2’-(Octadec-9-enylimino)bisethanol Its role as a skin-penetrating agent suggests that it may enhance the absorption of hydrophobic drugs across the skin . This could potentially impact the bioavailability of such drugs.

Result of Action

The molecular and cellular effects of 2,2’-(Octadec-9-enylimino)bisethanol are primarily seen in its ability to enhance the penetration of hydrophobic drugs across the skin . This suggests that it may alter the cellular membrane’s permeability, allowing for increased absorption of these drugs.

Actividad Biológica

2,2'-(Octadec-9-enylimino)bisethanol, a compound with the molecular formula C22H45NO2 and CAS number 25307-17-9, is notable for its amphiphilic structure, which consists of a long hydrophobic tail from the octadec-9-enyl chain and two hydrophilic hydroxyl groups. This unique configuration contributes to its potential biological activities, particularly in antimicrobial applications and drug delivery systems.

- Molecular Weight : 355.6 g/mol

- Boiling Point : 220-232 °C (at reduced pressure)

- Density : 0.8994 g/cm³

- Classification : Irritant and environmental hazard

The primary mechanism of action for this compound relates to its surfactant properties. As an amphiphile, it can effectively lower surface tension between water and oil, facilitating better mixing and emulsification. This property is crucial for various applications in detergents, cosmetics, and pharmaceuticals .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This has been attributed to its ability to interact with biological membranes due to its amphiphilic nature, allowing it to penetrate lipid bilayers effectively.

Drug Delivery Systems

The compound's structure suggests potential applications in drug delivery systems. Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic environments, making it suitable for enhancing the penetration of drugs through biological barriers .

Study on Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common bacterial pathogens. The results indicated a notable reduction in bacterial viability at varying concentrations, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Concentration (mg/mL) | Viability (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 30 |

| Escherichia coli | 1.0 | 25 |

| Pseudomonas aeruginosa | 0.75 | 20 |

Drug Penetration Enhancement

In another investigation focusing on transdermal drug delivery, this compound was tested as a penetration enhancer for hydrophobic drugs. The findings revealed that the compound significantly increased the permeability of drugs through human skin models compared to control formulations .

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C22H45NO2 | Amphiphilic; dual hydroxyl groups |

| Bis(2-hydroxyethyl)oleylamine | C22H45N | Similar amine structure; lacks imine |

| Oleylamine | C18H37N | Simple amine; no hydroxyl groups |

Aplicaciones Científicas De Investigación

Key Applications

-

Surfactant Properties

- The compound acts as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension between liquids. This property is beneficial in:

- Emulsion Stabilization : Useful in cosmetics and pharmaceuticals for stabilizing oil-in-water emulsions.

- Detergents and Cleaning Products : Enhances the cleaning efficiency by allowing better interaction with oils and dirt.

- The compound acts as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension between liquids. This property is beneficial in:

-

Drug Delivery Systems

- Its ability to interact with biological membranes makes it suitable for:

-

Material Science

- In material science, it has potential applications in:

- Self-Assembling Materials : Its structural characteristics may allow it to form organized structures useful in nanotechnology.

- Surface Modification : Can modify surfaces to enhance properties such as hydrophobicity or biocompatibility.

- In material science, it has potential applications in:

-

Antimicrobial Applications

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in:

- Antimicrobial Coatings : Could be applied in medical devices and packaging materials to prevent microbial growth.

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in:

- Catalysis

Case Studies

-

Transdermal Drug Delivery Enhancement

A study examined the effectiveness of this compound as a skin penetration enhancer for hydrophobic drugs. Results indicated a significant increase in drug absorption compared to control formulations without the compound . -

Emulsion Stability in Cosmetic Products

Research on cosmetic formulations demonstrated that incorporating this compound improved the stability of oil-in-water emulsions, leading to longer shelf life and better performance in skin hydration products . -

Antimicrobial Efficacy Testing

In vitro tests showed that formulations containing this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential for use in medical applications.

Propiedades

Número CAS |

25307-17-9 |

|---|---|

Fórmula molecular |

C22H45NO2 |

Peso molecular |

355.6 g/mol |

Nombre IUPAC |

2-[2-hydroxyethyl(octadec-9-enyl)amino]ethanol |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3 |

Clave InChI |

BITAPBDLHJQAID-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCN(CCO)CCO |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCN(CCO)CCO |

Key on ui other cas no. |

25307-17-9 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.